BenchChemオンラインストアへようこそ!

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride

basicity modulation pKa shift oral absorption

2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride (CAS 1609345-55-2) is the dihydrochloride salt of a 4,4‑gem‑difluoropiperidine ethanamine derivative (free‑base CAS 605659-03-8). The molecule integrates a conformationally biased gem‑difluorinated piperidine core with a primary amine tail, creating a versatile bifunctional scaffold for medicinal chemistry.

Molecular Formula C7H16Cl2F2N2
Molecular Weight 237.12
CAS No. 1609345-55-2
Cat. No. B2388031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride
CAS1609345-55-2
Molecular FormulaC7H16Cl2F2N2
Molecular Weight237.12
Structural Identifiers
SMILESC1CN(CCC1(F)F)CCN.Cl.Cl
InChIInChI=1S/C7H14F2N2.2ClH/c8-7(9)1-4-11(5-2-7)6-3-10;;/h1-6,10H2;2*1H
InChIKeyQIZZEVXZXRVHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine Dihydrochloride (CAS 1609345-55-2): A Gem-Difluorinated Primary Amine Building Block for Procuring Medicinal Chemistry-Relevant Scaffolds


2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride (CAS 1609345-55-2) is the dihydrochloride salt of a 4,4‑gem‑difluoropiperidine ethanamine derivative (free‑base CAS 605659-03-8). The molecule integrates a conformationally biased gem‑difluorinated piperidine core with a primary amine tail, creating a versatile bifunctional scaffold for medicinal chemistry. Physicochemical profiling—including pKa, LogP, metabolic stability, and solubility—distinguishes this compound from its non‑fluorinated and mono‑fluorinated congeners . Its commercial availability at high purity and in gram quantities further supports its use as a procurement‑ready building block.

Why Generic Substitution Fails: Quantified Basicity, Lipophilicity, and Metabolic Stability Differences for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine Dihydrochloride


The 4,4‑gem‑difluoro substitution on the piperidine ring exerts a powerful electron‑withdrawing inductive effect that fundamentally alters the amine's physicochemical profile compared to its non‑fluorinated and mono‑fluorinated analogs . This translates into a pKa depression of ~3.14 log units for the piperidine nitrogen, a measurable increase in lipophilicity (consensus LogP shift of ~0.4–0.9 units), and markedly enhanced metabolic stability in human liver microsomes (half‑life extension from ~2.1 h to 6.7 h for the core scaffold) . Because these parameters—basicity, lipophilicity, and oxidative metabolic clearance—are critical determinants of oral absorption, blood–brain barrier penetration, and pharmacokinetic half‑life, simply substituting an unfluorinated or 4‑fluoropiperidine building block cannot recapitulate the same downstream drug‑like properties .

Head‑to‑Head Quantitative Evidence: Basicity (pKa), Lipophilicity (LogP), and Metabolic Stability (t1/2) for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine Dihydrochloride Versus Closest Analogs


Piperidine‑Nitrogen Basicity (pKa) Depression of ~3.14 Log Units Versus Unsubstituted Piperidine

The electron‑withdrawing gem‑difluoro group at the 4‑position of the piperidine ring lowers the basicity of the piperidine nitrogen by approximately 3.14 pKa units relative to unsubstituted piperidine (pKa ~11.2 → pKa ~8.05) . This ΔpKa of 3.14 agrees with the experimentally determined pKa difference between 4,4‑difluoropiperidine and piperidine itself . In contrast, the non‑fluorinated analog 2-(piperidin‑1‑yl)ethanamine exhibits two pKa values of 6.38 (primary amine) and 9.89 (piperidine N) . The substantial reduction in piperidine basicity is critical because it modulates the fraction of ionized species at intestinal pH (~6.8–7.4), directly impacting passive membrane permeability and oral absorption .

basicity modulation pKa shift oral absorption fluorine walk medicinal chemistry

Lipophilicity (LogP) Enhancement: Consensus LogP 1.11 vs. 0.24–1.07 for Non‑Fluorinated Analog

The free base of the target compound, 2-(4,4‑difluoropiperidin‑1‑yl)ethan‑1‑amine, displays a consensus LogP of 1.11 (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT) . The non‑fluorinated comparator 2-(piperidin‑1‑yl)ethanamine has reported LogP values ranging from 0.24 (ALOGPS/chembase.cn) to 1.07 (chemsrc.com/kuujia.com) . While both compounds occupy similar ranges, the difluoro analog trends toward higher lipophilicity, consistent with the established effect of gem‑difluorination on LogP in piperidine systems (e.g., 4,4‑difluoropiperidine LogP = 1.2 vs. piperidine LogP = 0.3, a ΔLogP of +0.9) . This moderate lipophilicity increase can improve passive membrane permeability without pushing the molecule beyond the Lipinski LogP ceiling of 5.

lipophilicity LogP membrane permeability drug‑likeness BBB penetration

Metabolic Stability: Microsomal Half‑Life Extension (t1/2 ~6.7 h for Core Scaffold vs. ~2.1 h for Piperidine)

The 4,4‑difluoropiperidine core demonstrates substantially improved metabolic stability compared to unsubstituted piperidine. A direct vendor‑supplied head‑to‑head comparison reports an in vitro metabolic half‑life (t1/2) of 6.7 h for 4,4‑difluoropiperidine hydrochloride versus 2.1 h for standard piperidine hydrochloride . Furthermore, the Melnykov et al. (2023) systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance (CLint) measurements showed high metabolic stability for all difluorinated piperidine derivatives studied, with only a single exception among the entire compound set (3,3‑difluoroazetidine) . This class‑level finding indicates that the gem‑difluoro motif confers resistance to cytochrome P450‑mediated oxidative metabolism, a property that translates to longer pharmacokinetic half‑lives in vivo.

metabolic stability microsomal clearance half‑life oxidative metabolism PK optimization

Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Solid‑State Stability for Procurement and Assay Compatibility

The target compound is supplied as the dihydrochloride salt (CAS 1609345‑55‑2), which confers superior aqueous solubility and solid‑state stability compared to the free base (CAS 605659‑03‑8, LogS = −1.03, predicted solubility ~15.4 mg/mL) . The dihydrochloride form is a crystalline solid that can be directly dissolved in aqueous buffers for biological assays or coupling reactions without the need for pre‑neutralization or organic co‑solvents . In contrast, the non‑fluorinated analog 2‑(piperidin‑1‑yl)ethanamine is typically supplied as a free base liquid (b.p. 186 °C) with only partial miscibility in water, requiring additional handling for accurate dosing in aqueous systems . This ready‑to‑use salt form reduces weighing errors, enhances dissolution kinetics, and improves batch‑to‑batch reproducibility in high‑throughput screening and parallel synthesis workflows.

salt form solubility stability procurement assay-ready

CB1 Cannabinoid Receptor Antagonist Activity: Reported IC50 of 1.7 µM for the Free Base, Supporting CNS‑Targeted Library Design

The free base 2-(4,4-difluoropiperidin-1-yl)ethanamine has been characterized as a selective CB1 cannabinoid receptor antagonist with a reported IC50 value of 1.7 µM in displacement assays using [³H]SR141716A as the radioligand . BindingDB curates a related entry (CHEMBL114082) showing cannabinoid receptor binding with an IC50 of 3.2 µM, providing an orthogonal data point that corroborates low‑micromolar CB1 engagement . In contrast, the non‑fluorinated analog 2‑(piperidin‑1‑yl)ethanamine has no documented CB1 antagonist activity, indicating that the 4,4‑difluoro substitution may impart a specific pharmacophoric contribution to cannabinoid receptor recognition. Additionally, the 4,4‑difluoropiperidine scaffold has been successfully employed in the design of potent, peripherally‑restricted CB1 antagonists with IC50 values as low as 1.4 nM when incorporated into more elaborated chemotypes, underscoring the privileged nature of this building block for CB1‑targeted programs .

CB1 antagonist cannabinoid receptor GPCR CNS drug discovery SAR

Optimal Research and Industrial Application Scenarios for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Basicity for Improved Oral Absorption

When a hit compound containing a piperidine‑ethylamine motif shows poor oral bioavailability due to excessive basicity and ionization at intestinal pH, replacing the unsubstituted piperidine with the 4,4‑difluoro congener can lower the piperidine nitrogen pKa by ~1.8–3.1 units [Section 3, Evidence Item 1, REFS-1] [Section 3, Evidence Item 1, REFS-2], reducing the fraction of protonated, membrane‑impermeant species. This strategy has been validated in the development of orally absorbed 5‑HT1D receptor ligands where fluorination‑mediated pKa reduction dramatically improved pharmacokinetic profiles [Section 3, Evidence Item 1, REFS-3].

CNS‑Penetrant Candidate Design Leveraging Enhanced Lipophilicity and Metabolic Stability

For programs targeting central nervous system (CNS) receptors, the combination of moderately increased LogP (consensus +0.4–0.9 units vs. non‑fluorinated analog) [Section 3, Evidence Item 2, REFS-1] [Section 3, Evidence Item 2, REFS-4] and a 3‑fold extension in microsomal half‑life (t1/2 6.7 h vs. 2.1 h) [Section 3, Evidence Item 3, REFS-1] provides a favorable profile for achieving adequate brain exposure and sustained target engagement. The CB1 antagonist activity of the free base (IC50 1.7 µM) [Section 3, Evidence Item 5, REFS-1] further supports its use as a privileged starting point for CNS‑active cannabinoid receptor modulators.

High‑Throughput Parallel Library Synthesis Requiring an Assay‑Ready, Water‑Soluble Amine Building Block

The dihydrochloride salt form (CAS 1609345‑55‑2) dissolves readily in aqueous buffers and polar organic solvents, enabling direct use in amide coupling, reductive amination, and sulfonylation reactions without pre‑activation or pH adjustment [Section 3, Evidence Item 4, REFS-1] [Section 3, Evidence Item 4, REFS-3]. This contrasts with the free‑base liquid comparator (CAS 27578‑60‑5), which requires organic co‑solvents and careful gravimetric handling [Section 3, Evidence Item 4, REFS-4], making the dihydrochloride salt more suitable for automated liquid‑handling platforms and large‑scale library production.

Structure–Activity Relationship (SAR) Studies Exploring Fluorine‑Induced Conformational and Electronic Effects on Piperidine‑Containing Pharmacophores

The gem‑difluoro substitution at the 4‑position introduces a strong dipole and biases the piperidine ring conformation (N–H equatorial preference), which can be systematically exploited in SAR campaigns to probe the effects of ring electronics and geometry on target binding [Section 1, REFS-2]. By comparing the 4,4‑difluoro analog directly with its 4‑fluoro, 3,3‑difluoro, and non‑fluorinated counterparts, medicinal chemists can deconvolute the contributions of basicity, lipophilicity, and conformation to potency, selectivity, and ADME properties, enabling rational, data‑driven optimization.

Quote Request

Request a Quote for 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.